molecular formula C11H12BrNO2 B2435305 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one CAS No. 1823364-17-5

7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Cat. No.: B2435305
CAS No.: 1823364-17-5
M. Wt: 270.126
InChI Key: GZLYUQDYWZGADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a heterocyclic compound that belongs to the benzoxazepine family. This compound is characterized by its unique structure, which includes a bromine atom, two methyl groups, and a benzoxazepine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-bromobenzophenone with acetone in the presence of a base, followed by cyclization to form the benzoxazepine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is unique due to its specific substitution pattern and the presence of the benzoxazepine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

7-bromo-2,2-dimethyl-3,4-dihydro-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-11(2)6-13-10(14)8-5-7(12)3-4-9(8)15-11/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLYUQDYWZGADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C2=C(O1)C=CC(=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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